molecular formula C17H18O6 B5723361 methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate

methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate

Cat. No. B5723361
M. Wt: 318.32 g/mol
InChI Key: UDXJTGAWTFSGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate, also known as MPF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a furoate ester derivative of a propionylphenoxy compound, and it has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cell growth and proliferation. This leads to a decrease in the growth and proliferation of cancer cells, which could potentially be used as a therapeutic strategy.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9). It has also been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate in lab experiments is its potential as a therapeutic agent for cancer and other diseases. It has also been found to be relatively easy to synthesize and purify, which makes it a good candidate for further research. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate. One area of research could be focused on understanding its mechanism of action in greater detail. This could lead to the development of more effective therapeutic strategies. Another area of research could be focused on identifying other potential applications for this compound, such as in the treatment of inflammatory diseases or as an anti-oxidant. Overall, this compound shows great potential as a compound for scientific research, and further studies could lead to important discoveries in the field of medicine.

Synthesis Methods

The synthesis of methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate is a complex process that involves multiple steps. The first step involves the preparation of the starting material, which is 2-methoxy-4-propionylphenol. This compound is then reacted with furoic acid to form the furoate ester derivative. The final product is obtained through purification and characterization using various analytical techniques.

Scientific Research Applications

Methyl 5-[(2-methoxy-4-propionylphenoxy)methyl]-2-furoate has been found to have a range of potential applications in scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases.

properties

IUPAC Name

methyl 5-[(2-methoxy-4-propanoylphenoxy)methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-4-13(18)11-5-7-14(16(9-11)20-2)22-10-12-6-8-15(23-12)17(19)21-3/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXJTGAWTFSGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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